3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde
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Overview
Description
3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a furan substituent at the 3-position and an aldehyde group at the 1-position
Biochemical Analysis
Biochemical Properties
Imidazo[1,5-a]pyridine derivatives have been reported to exhibit various biological properties . They have been used in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against certain cell lines .
Molecular Mechanism
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit various molecular mechanisms in the treatment of cancer, such as induced cell cycle arrest, activation of Caspase-3, and inhibition against PI3K/Akt/mTOR signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) in acetic acid or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-methanol.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazo[1,5-a]pyridine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Furan derivatives: Compounds with a furan ring that may have different substituents, affecting their reactivity and applications.
Uniqueness
3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde is unique due to the combination of the furan ring and the imidazo[1,5-a]pyridine core, along with the presence of an aldehyde group. This unique structure imparts specific chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-(furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-8-9-10-4-1-2-6-14(10)12(13-9)11-5-3-7-16-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKHSYRTJSAEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=CO3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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